molecular formula C9H17F2N B13063915 4,4-Difluoro-1-propylcyclohexan-1-amine

4,4-Difluoro-1-propylcyclohexan-1-amine

Cat. No.: B13063915
M. Wt: 177.23 g/mol
InChI Key: VVWWRDKXDLRMEA-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-propylcyclohexan-1-amine is a fluorinated organic compound with the molecular formula C9H17F2N. This compound is characterized by the presence of two fluorine atoms attached to the cyclohexane ring, along with a propyl group and an amine group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents such as Deoxo-Fluor or DAST (diethylaminosulfur trifluoride) to introduce the fluorine atoms into the cyclohexane ring . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of 4,4-Difluoro-1-propylcyclohexan-1-amine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-propylcyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to the formation of various substituted cyclohexane derivatives.

Scientific Research Applications

4,4-Difluoro-1-propylcyclohexan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-propylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

4,4-Difluoro-1-propylcyclohexan-1-amine can be compared with other similar fluorinated compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine atoms, propyl group, and amine group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H17F2N

Molecular Weight

177.23 g/mol

IUPAC Name

4,4-difluoro-1-propylcyclohexan-1-amine

InChI

InChI=1S/C9H17F2N/c1-2-3-8(12)4-6-9(10,11)7-5-8/h2-7,12H2,1H3

InChI Key

VVWWRDKXDLRMEA-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC(CC1)(F)F)N

Origin of Product

United States

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